(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

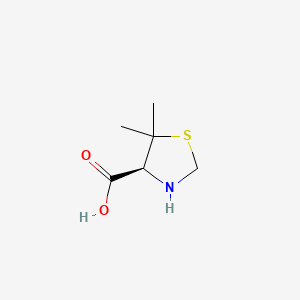

The systematic nomenclature of (S)-4-carboxy-5,5-dimethylthiazolidine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur and nitrogen atoms. The official International Union of Pure and Applied Chemistry name for this compound is (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, which precisely defines both the stereochemical configuration and the substitution pattern. This nomenclature system clearly indicates the absolute configuration at the carbon center bearing the carboxylic acid group, designated as the S-configuration according to the Cahn-Ingold-Prelog priority rules. The compound is registered under the Chemical Abstracts Service registry number 22916-26-3, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C₆H₁₁NO₂S encapsulates the elemental composition of this heterocyclic structure, revealing the presence of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The systematic classification places this compound within the broader category of thiazolidines, which are characterized as five-membered saturated heterocyclic rings containing one nitrogen atom and one sulfur atom in the 1 and 3 positions respectively. The specific substitution pattern includes two methyl groups attached to the carbon atom adjacent to the sulfur atom, creating the 5,5-dimethyl designation, while the carboxylic acid functionality is attached to the carbon atom adjacent to the nitrogen atom.

The computational descriptors provide additional systematic identification parameters, including the International Chemical Identifier string InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1, which encodes the complete structural information including stereochemistry. The simplified molecular-input line-entry system representation CC1(C@@HC(=O)O)C provides a compact notation for the three-dimensional structure, where the stereochemical designation is explicitly indicated through the @@ notation. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate communication within the scientific community regarding this specific stereoisomer.

Properties

IUPAC Name |

(4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQFSDIECYOQV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384704 | |

| Record name | (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22916-26-3 | |

| Record name | (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-5,5-Dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Penicillamine with Formaldehyde

- Procedure: D-penicillamine is reacted with formaldehyde in acidic aqueous solution. The reaction proceeds via initial formation of a Schiff base intermediate, followed by intramolecular cyclization involving the thiol group to form the thiazolidine ring.

- Conditions: Mild acidic pH, room temperature or gentle heating.

- Outcome: The product is (S)-4-carboxy-5,5-dimethylthiazolidine, often isolated as a crystalline solid.

- Yield: High yields are reported, often above 85%.

- Purification: Recrystallization from aqueous ethanol or isopropanol improves purity.

Alternative Carbonyl Sources and Cyclization

- Other aldehydes or ketones can be used to synthesize substituted thiazolidine-4-carboxylic acids, but formaldehyde is preferred for the unsubstituted 4-carboxy derivative.

- The reaction can be performed under anhydrous conditions to minimize side reactions and maximize yield.

- The reaction mechanism involves nucleophilic attack by the thiol on the carbonyl carbon, followed by ring closure and proton transfers.

Mechanistic Insights

- The formation of the thiazolidine ring involves two main pathways:

| Pathway | Description |

|---|---|

| Path 1 | Nucleophilic attack by sulfur on the carbonyl carbon forming a sulfonium ion intermediate, then cyclization. |

| Path 2 | Formation of a hemithioacetal intermediate, followed by Schiff base formation and dehydration to cyclize. |

- Kinetic studies indicate that the rate-determining step depends on pH, with carbinolamine dehydration being acid-catalyzed.

| Step | Reagents & Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Penicillamine + Formaldehyde | Aqueous acidic solution, room temp | ~85-90 | ~159-160 | High purity, recrystallized from ethanol |

| Penicillamine + Aromatic Aldehydes | One-pot cyclization, mild heating | 75-90 | Variable (depends on substituent) | Mixture of diastereomers possible |

| Penicillamine + Thionyl Chloride + Carbon Disulfide (for related thiazolidine-2-thione) | Benzene reflux, then aqueous NaOH | 60-70 | 80.5-81.5 | Yields thiazolidine-2-thione derivative, related chemistry |

- Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm the formation and purity of the thiazolidine ring. NMR shows characteristic shifts for the ring protons and carboxyl group.

- X-ray Crystallography: Confirms stereochemistry and ring conformation; reveals hydrogen bonding patterns in crystalline state.

- Stability: The compound is stable under acidic conditions but can decompose in strong base, reverting to penicillamine and formaldehyde.

- Hydrogen Bonding: Studies indicate the existence of protonated dimers in solid state under anhydrous conditions, which dissociate in aqueous media.

- Kinetic Studies: Show pH-dependent ring formation and decomposition rates, important for optimizing synthesis and storage.

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Penicillamine + Formaldehyde | D-Penicillamine, Formaldehyde | Acidic aqueous, RT or mild heat | 85-90 | Recrystallization (EtOH) | Most common method for this compound |

| Penicillamine + Aromatic Aldehydes | D-Penicillamine, Aromatic Aldehydes | One-pot, mild heating | 75-90 | Crystallization, TLC monitoring | Produces substituted derivatives, possible diastereomer mixtures |

| Penicillamine + Thionyl Chloride + CS2 (for thiazolidine-2-thione) | Penicillamine derivative, Thionyl chloride, CS2, NaOH | Benzene reflux, aqueous workup | 60-70 | Recrystallization | Related compound, not the carboxylic acid |

The preparation of this compound is well-established through the condensation of penicillamine with formaldehyde under mild acidic conditions, yielding the compound in high purity and yield. The reaction mechanism involves Schiff base intermediates and ring closure via nucleophilic attack by the thiol group. Analytical studies support the structure and purity of the product, while mechanistic insights guide optimization of reaction conditions. Alternative aldehydes allow for synthesis of substituted derivatives, expanding the scope of thiazolidine chemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Amino Acid Synthesis

Overview :

(S)-4-Carboxy-5,5-dimethylthiazolidine serves as a crucial building block in the synthesis of amino acids. These amino acids are essential for protein production in pharmaceuticals and biotechnology.

Key Insights :

- The compound can facilitate the formation of various amino acid derivatives through condensation reactions with aldehydes and ketones.

- Its ability to stabilize certain reactive intermediates makes it valuable in synthetic pathways.

Pharmaceutical Development

Overview :

This compound plays a significant role in the development of drugs targeting metabolic disorders.

Applications :

- It is utilized in creating novel pharmaceuticals that can effectively interact with biological pathways.

- Research indicates that derivatives of this compound may exhibit therapeutic effects in treating conditions related to amino acid metabolism.

Food Industry Applications

Overview :

In the food industry, this compound is used as a flavor enhancer and preservative.

Benefits :

- Enhances the taste of food products.

- Extends the shelf-life of various consumables by inhibiting microbial growth.

Biochemical Research

Overview :

The compound is instrumental in studying metabolic pathways and enzyme interactions.

Research Findings :

- It aids researchers in understanding complex biological processes by acting as a substrate or inhibitor in enzymatic reactions.

- Case studies have shown its effectiveness in elucidating the mechanisms of enzyme action involving thiazolidine derivatives.

Cosmetic Formulations

Overview :

this compound is incorporated into skincare products for its potential benefits.

Applications :

- Utilized for its antioxidant properties, which may contribute to skin health.

- Research supports its role in enhancing the efficacy of cosmetic formulations through improved stability and bioavailability.

Peptide Synthesis

Overview :

In peptide synthesis, this compound serves as a protecting group that allows for selective reactions without interfering with other functional groups.

| Application Area | Details |

|---|---|

| Peptide Synthesis | Protecting group for selective reactions |

| Drug Development | Design of compounds targeting specific biological pathways |

| Bioconjugation | Facilitates attachment of biomolecules to enhance drug delivery systems |

| Research in Organic Chemistry | Aids exploration of new synthetic routes and methodologies |

| Analytical Chemistry | Employed in chromatography for separating complex mixtures |

Case Studies

- Amino Acid Derivative Formation

- Pharmaceutical Applications

- Food Preservation Studies

Mechanism of Action

The mechanism of action of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of (S)-4-Carboxy-5,5-dimethylthiazolidine and related compounds:

Key Differences and Trends

Steric Effects and Conformation :

- The 5,5-dimethyl groups in this compound introduce steric hindrance, elongating the C(5)-S bond (1.847 Å) compared to other S-C bonds in the thiazolidine ring. This effect is consistent in analogs like 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid .

- In contrast, pyrimidine-based analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) lack sulfur, altering ring strain and reactivity .

Solubility and Ionic Properties :

- Sodium salts (e.g., Sodium Benzylpenicilloate, Amoxicillin EP Impurity D) exhibit high water solubility due to ionic -COO⁻Na⁺ groups, making them suitable for drug formulations .

- The hydrochloride form of (S)-5,5-dimethylthiazolidine-4-carboxylic acid (CAS: 59712-84-4) likely enhances solubility in polar solvents compared to the free acid .

Spectroscopic Signatures: IR Spectroscopy: The carboxylic acid group in this compound shows characteristic O-H stretches (~2500–3300 cm⁻¹), while cyano groups in compounds 11a/b exhibit sharp -CN peaks near 2220 cm⁻¹ . NMR Data: Methyl groups in this compound resonate at δ 1.8–2.4 ppm, whereas aromatic protons in analogs like 11a/b appear at δ 6.5–8.0 ppm .

Synthetic Pathways :

Biological Activity

(S)-4-Carboxy-5,5-dimethylthiazolidine (CDMT) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

CDMT is characterized by its thiazolidine ring structure with a carboxylic acid group at the 4-position and two methyl groups at the 5-position. The structural formula is as follows:

This configuration contributes to its unique biological activity, particularly in antimicrobial and antioxidant properties.

1. Antimicrobial Activity

Research indicates that CDMT exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, showing promising results:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 10 | 100 |

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells .

2. Antioxidant Activity

CDMT has also been studied for its antioxidant properties. A recent study utilized various assays to evaluate its capacity to scavenge free radicals:

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 40 |

| Ferric Reducing Antioxidant Power (FRAP) | 0.25 mM |

These results suggest that CDMT effectively reduces oxidative stress by neutralizing free radicals, potentially offering protective effects against oxidative damage in biological systems .

The mechanisms underlying the biological activities of CDMT involve several pathways:

- Antimicrobial Action : CDMT may disrupt bacterial cell membranes or inhibit key enzymes involved in metabolic processes. This disruption leads to cell lysis or growth inhibition.

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress. Its structure allows it to donate electrons effectively, neutralizing free radicals .

Case Studies

Several studies have explored the therapeutic potential of CDMT in various contexts:

- In Vivo Studies : Animal models demonstrated that administration of CDMT reduced bacterial load in infections caused by Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

- Cell Culture Studies : In vitro studies showed that CDMT significantly reduced oxidative stress markers in human fibroblast cells exposed to oxidative agents, suggesting its protective role in cellular environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.